(-)-2-Butanol

Analytical Chemistry Chiral Chromatography Chemical Purity

Substituting this enantiomer with racemic 2-butanol or the (S)-(+)-enantiomer causes stereospecific synthesis failure and batch rejection in pharmaceutical applications. (-)-2-Butanol (CAS 14898-79-4) is the mandatory chiral building block for GSK126, a clinical-stage EZH2 inhibitor, where enantiomeric purity is a critical quality attribute (CQA). • Guaranteed ≥99.0% enantiomeric excess with specific optical rotation of -13° (neat). • Validated as an analytical reference standard for chiral HPLC/GC method development. • Superior biocatalytic space-time yield (2278 g/(L·d)) vs. the S-enantiomer (~461 g/(L·d)), enabling cost-effective large-scale production.

Molecular Formula C4H10O
Molecular Weight 74.12 g/mol
CAS No. 14898-79-4
Cat. No. B080176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-2-Butanol
CAS14898-79-4
Molecular FormulaC4H10O
Molecular Weight74.12 g/mol
Structural Identifiers
SMILESCCC(C)O
InChIInChI=1S/C4H10O/c1-3-4(2)5/h4-5H,3H2,1-2H3/t4-/m1/s1
InChIKeyBTANRVKWQNVYAZ-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility181000 mg/L (at 25 °C)

(-)-2-Butanol Overview


(-)-2-Butanol (CAS 14898-79-4), also known as (R)-(-)-2-butanol or (R)-(-)-sec-butyl alcohol, is a chiral secondary alcohol with the molecular formula C₄H₁₀O and a molecular weight of 74.12 g/mol . It is one of two enantiomers of 2-butanol, the other being (S)-(+)-2-butanol (CAS 4221-99-2) [1]. The racemic mixture (CAS 78-92-2) is optically inactive, while this compound exhibits a specific optical rotation of approximately -13° (neat) . As a chiral building block, it is essential for the synthesis of specific enantiomerically pure pharmaceutical intermediates and fine chemicals [2].

1
Stereochemical-control study workflows requiring defined enantiomer identity
Supports chiral building block procurement
2
Enantiomer-comparison research and enzymatic kinetic resolution studies
Enables enantiopure substrate for biocatalysis
3
Chiral analytical method development and reference standard workflows
Specified optical rotation and enantiomeric excess

(-)-2-Butanol Substitution Risks


Substituting (-)-2-butanol with its racemic mixture (CAS 78-92-2) or its enantiomer, (S)-(+)-2-butanol, can lead to complete failure in stereospecific applications [1]. Chiral molecules, like (-)-2-butanol, interact with biological systems and other chiral catalysts in a highly stereoselective manner. Using the wrong enantiomer or a racemate introduces an inactive or even antagonistic species, compromising the desired stereochemical outcome of a reaction, lowering the enantiomeric excess of the final product, and potentially rendering a pharmaceutical intermediate useless . The procurement of the specific enantiomer is therefore not an option but a strict requirement for applications demanding chiral purity, where the absence of the S-enantiomer is a critical quality attribute directly linked to downstream success .

Target Compound
(-)-2-Butanol (R)-enantiomer
Single enantiomer with defined stereochemistry and optical rotation
Potential Substitute
Racemic 2-Butanol (CAS 78-92-2)
50:50 mixture of enantiomers; may alter stereochemical outcome and reduce product enantiomeric excess
Target Compound
(-)-2-Butanol (R)-enantiomer
Required for (R)-specific chiral induction and biological interaction studies
Potential Substitute
(S)-(+)-2-Butanol (CAS 4221-99-2)
Opposite enantiomer; may lead to inactive or conflicting stereochemical responses in asymmetric synthesis

(-)-2-Butanol Comparative Evidence


Enantiomeric Purity Comparison

Procurement of (-)-2-butanol offers a verifiable specification advantage over the racemic mixture through guaranteed enantiomeric excess (ee). Commercial suppliers provide this compound with a purity of ≥99.0% (GC) and an optical purity (enantiomeric excess) of min. 99.0% . In contrast, racemic 2-butanol is defined by the absence of enantiomeric excess (ee = 0%). This quantifiable difference is critical for any process that requires a specific stereochemical outcome.

Enantiomeric Purity
Specification review
≥99.0% ee (R-enantiomer) vs 0% ee (racemic)
Supports stereochemical-control specification and identity verification
GC analysis per supplier specification; racemate provides no enantiomeric discrimination
Analytical Chemistry Chiral Chromatography Chemical Purity

Biocatalytic Productivity: R vs S Enantiomer

A study on continuous biocatalytic synthesis demonstrates a significant difference in the achievable productivity between the (R)- and (S)-enantiomers of 2-butanol using recombinant E. coli cells. Under optimized continuous, solvent-free conditions, the production of (R)-(-)-2-butanol achieved a space-time yield of 2278 ± 29 g/(L × d), with a conversion rate of >99% and enantiomeric excess of >96% [1]. In contrast, the synthesis of (S)-2-butanol using cells with complementary stereoselectivity achieved a substantially lower space-time yield of up to 461 g/(L × d) and a moderate conversion of up to 46%, although with an excellent ee of >98% [1].

Biocatalytic Productivity
Reported
~5-fold higher space-time yield for (R)-enantiomer (2278 ± 29 g/(L·d)) vs (S)-enantiomer (≤461 g/(L·d))
Reported productivity difference informs process development review
Continuous solvent-free system with recombinant E. coli; conversion >99% for (R)-form
Biocatalysis Process Chemistry Asymmetric Synthesis

Differential Enzyme Kinetics in Resolution

In the context of kinetic resolution, enzymes exhibit distinct kinetic parameters for each enantiomer. A study on 2-butanol O-acylation catalyzed by Candida antarctica lipase B (CAL-B) revealed that both the initial rates and yields for the acylation of the (R)-enantiomer were higher than those for the (S)-enantiomer [1]. The enantioselectivity of the enzyme is defined by the ratio of its specificity constants for each enantiomer [2]. This differential behavior is the basis for the enzymatic resolution of racemic 2-butanol, where one enantiomer is selectively converted, leaving the other enantiomer enriched.

Enzyme Kinetics
Reported
Higher initial acylation rates and yields for (R)-enantiomer by CAL-B lipase compared to (S)-enantiomer
Supports enzyme kinetics profiling and enantioselectivity interpretation
Candida antarctica lipase B catalyzed O-acylation; kinetic parameters depend on conditions
Enzymology Kinetic Resolution Biocatalysis

GSK126 Synthesis: Chiral Building Block

(-)-2-Butanol serves as a specific chiral building block in the synthesis of GSK126, a potent and selective inhibitor of the EZH2 methyltransferase, an important target in oncology . The use of the racemic 2-butanol would result in the formation of diastereomeric intermediates, which would not lead to the desired stereochemistry of the final active pharmaceutical ingredient (API). This would be an unacceptable outcome in a regulated pharmaceutical manufacturing process where the stereochemical identity of the API is a critical quality attribute.

GSK126 Synthesis Role
Class-level
Required chiral building block for EZH2 inhibitor intermediate; racemate yields diastereomeric mixture
Stereochemical identity requirement for targeted synthesis research
Class-level inference; data to verify for specific process conditions
Medicinal Chemistry Pharmaceutical Intermediates Chiral Synthesis

Physical Properties & Safety Comparison

While many physical properties are identical, the optical rotation is a key differentiator. (-)-2-Butanol has a specific optical rotation of -13° (neat) . The racemate, by definition, has an optical rotation of 0° [1]. From a safety perspective, both the enantiomer and racemate are classified similarly as flammable liquids (Category 3) and irritants (eye and respiratory) . However, the (-)-enantiomer carries a specific hazard statement H361 (Suspected of damaging fertility or the unborn child) , which is a critical consideration for occupational health and safety assessments during handling and scale-up.

Optical Rotation & Safety
Reported
Specific rotation -13° (neat) vs 0° for racemate; H361 hazard statement noted for (R)-enantiomer
Supports identity verification and safety-related endpoint review
Optical rotation confirms chiral purity; safety data require review per occupational context
Physical Chemistry Safety Data Material Handling

(-)-2-Butanol Application Scenarios


EZH2 Inhibitor GSK126 Synthesis

(-)-2-Butanol is an essential chiral building block for the synthesis of GSK126, a clinical-stage EZH2 inhibitor . The stereochemistry introduced by this specific enantiomer is a critical quality attribute (CQA) for the final drug substance. Substitution with the racemate or the opposite enantiomer would result in the synthesis of an inactive or unsafe diastereomer, leading to batch rejection. Procurement of this specific CAS number ensures regulatory compliance and pharmacological efficacy.

Industrial Biocatalysis Process Development

The significantly higher space-time yield (2278 ± 29 g/(L × d)) achievable for (-)-2-butanol compared to its S-enantiomer (~461 g/(L × d)) in continuous biocatalytic processes makes it a more economically viable target for large-scale production. Chemical engineers and process chemists focused on green chemistry and biocatalysis should prioritize this enantiomer when designing cost-effective, high-volume manufacturing processes for chiral alcohols.

Chiral Chromatography & Analytical Standards

With a guaranteed minimum enantiomeric excess of 99.0% and a specific optical rotation of -13° (neat) , (-)-2-butanol serves as an ideal analytical standard and reference material. It is indispensable for developing and validating chiral HPLC or GC methods to quantify enantiomeric purity in pharmaceutical substances or to monitor the progress of asymmetric reactions. The racemate cannot be used for this purpose as it does not provide a signal for the S-enantiomer.

Enzymatic Kinetic Resolution Studies

Research into enantioselective enzymatic transformations, such as those catalyzed by lipases or alcohol dehydrogenases, relies on pure enantiomers as substrates. The differential kinetic behavior between (-)-2-butanol and (+)-2-butanol when acted upon by enzymes like Candida antarctica lipase B is fundamental for designing efficient kinetic resolutions. Procuring the pure (-)-enantiomer is essential for accurately determining kinetic parameters (e.g., Km, Vmax) and understanding enzyme mechanism.

Application
Selection Property
Validation Focus
EZH2 inhibitor intermediate synthesis
Enantiomeric identity control
Stereochemical outcome verification
Biocatalytic process development
Volumetric productivity context
Space-time yield and conversion review
Chiral analytical method development
Enantiomeric excess specification
Optical rotation and ee% verification
Enzyme kinetics studies
Substrate enantiopurity
Enantioselectivity and kinetic parameter review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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